2-(Difluoromethyl)-6-methylnaphthalene
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Overview
Description
2-(Difluoromethyl)-6-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-methylnaphthalene typically involves the introduction of the difluoromethyl group into a naphthalene derivative. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene precursors. For example, the reaction of 6-methylnaphthalene with difluorocarbene generated from difluoromethyltriphenylphosphonium bromide under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processesThe use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 6-Methylnaphthalene
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
2-(Difluoromethyl)-6-methylnaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic
Properties
Molecular Formula |
C12H10F2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7,12H,1H3 |
InChI Key |
QTYJDNDVTJDDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(F)F |
Origin of Product |
United States |
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